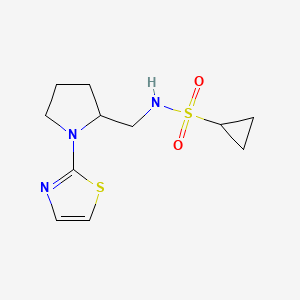

![molecular formula C21H10N2O6S B2970181 8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one CAS No. 683259-00-9](/img/structure/B2970181.png)

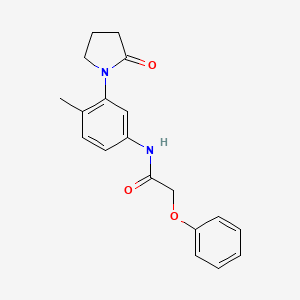

8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one” is a chemical compound that belongs to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Chemical Reactions Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The reaction mixture was then filtered to give 7-amino-4-methylcoumarin .科学的研究の応用

Supramolecular Structures and Synthetic Pathways

Research on chromene derivatives often focuses on their synthesis and structural analysis, highlighting their potential in creating complex molecular architectures. For instance, the study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones explores their formation through oxidative cyclization, with their molecular structures confirmed by X-ray diffraction. This research emphasizes the role of chromene derivatives in supramolecular chemistry and their potential as building blocks for more complex molecules (Padilla-Martínez et al., 2011).

Biological Activities

The biological activity of chromene derivatives is another significant area of research, with studies investigating their antimicrobial, antifungal, and anticancer properties. For example, Ni(II) and Zn(II) complexes synthesized from tridentate 3-formyl chromone Schiff bases have been characterized for their pronounced activity against tested bacteria and fungi strains, alongside their antioxidant and nematicidal activities (Kavitha & Laxma Reddy, 2014). Additionally, new 2-glyco-3-nitro-2H-chromenes have shown antiproliferative activity against human solid tumor cell lines, indicating the therapeutic potential of chromene derivatives in cancer treatment (Luque-Agudo et al., 2019).

Applications in Material Science

Beyond biological activities, chromene derivatives have applications in material science, such as the development of antimicrobial coatings. The synthesis of coumarin-thiazole derivatives and their incorporation into polyurethane coatings demonstrate their effectiveness in providing antimicrobial properties to materials, showcasing the versatility of chromene derivatives in enhancing the functionality of polymers (El‐Wahab et al., 2014).

Advanced Functional Materials

Chromene derivatives are also explored for their potential in creating advanced functional materials, such as magnetic and fluorescent probes. Studies on lanthanide-nitronyl nitroxide radical complexes, for instance, reveal their application in magnetochemistry, demonstrating the ability to modulate magnetic properties through the structural design of chromene-based compounds (Hu et al., 2012).

作用機序

Target of Action

It’s known that chroman-4-one, a structural entity in the compound, acts as a major building block in a large class of medicinal compounds . Similarly, thiazole, another structural entity in the compound, is found in many potent biologically active compounds .

Mode of Action

Compounds containing the thiazole ring have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole-containing compounds are known to influence a variety of biological pathways due to their diverse biological activities .

Result of Action

Compounds containing the thiazole ring have been associated with a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

将来の方向性

Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This has led to an incentive for researchers around the world to investigate the nature and identification of this molecule . Since the reporting of the first synthetic route in 1882, this moiety has found its place in fabric conditioners, certain perfumes, and in the medicinal industry .

特性

IUPAC Name |

8-nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10N2O6S/c24-20-13(8-11-4-1-2-7-17(11)28-20)15-10-30-19(22-15)14-9-12-5-3-6-16(23(26)27)18(12)29-21(14)25/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXRCGOZACZCJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=C(C(=CC=C5)[N+](=O)[O-])OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

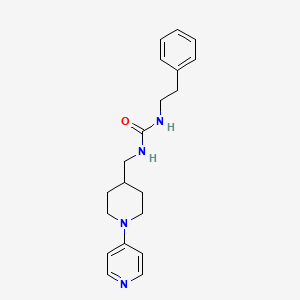

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)

![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)

![1-[5-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2970102.png)

![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)

![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)

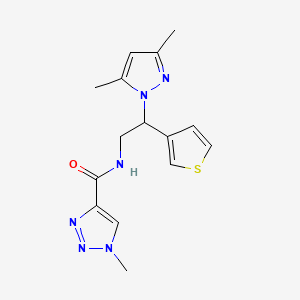

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2970119.png)

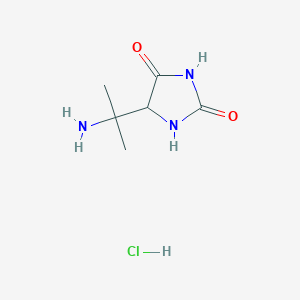

![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)